molecular formula C16H18O4 B7858616 2-(3,5-Dimethoxyphenoxy)-1-phenylethanol

2-(3,5-Dimethoxyphenoxy)-1-phenylethanol

Cat. No.: B7858616
M. Wt: 274.31 g/mol
InChI Key: YJSICFGQGUVFPQ-UHFFFAOYSA-N
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Description

2-(3,5-Dimethoxyphenoxy)-1-phenylethanol is an organic compound that features a phenylethanol moiety substituted with a 3,5-dimethoxyphenoxy group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3,5-Dimethoxyphenoxy)-1-phenylethanol typically involves the reaction of 3,5-dimethoxyphenol with phenylethyl bromide in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the nucleophilic substitution reaction .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the implementation of green chemistry principles, such as solvent recycling and waste minimization, can make the process more sustainable.

Chemical Reactions Analysis

Types of Reactions

2-(3,5-Dimethoxyphenoxy)-1-phenylethanol can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form the corresponding ketone.

    Reduction: The aromatic rings can undergo hydrogenation under suitable conditions.

    Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

Major Products

    Oxidation: Formation of 2-(3,5-Dimethoxyphenoxy)-1-phenylethanone.

    Reduction: Formation of 2-(3,5-Dimethoxyphenoxy)-1-phenylethane.

    Substitution: Formation of various substituted phenoxy derivatives depending on the nucleophile used.

Scientific Research Applications

2-(3,5-Dimethoxyphenoxy)-1-phenylethanol has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(3,5-Dimethoxyphenoxy)-1-phenylethanol involves its interaction with specific molecular targets and pathways. For instance, its antioxidant activity is attributed to the scavenging of free radicals and inhibition of oxidative stress pathways. The compound may also interact with enzymes and receptors involved in inflammatory responses, thereby exerting anti-inflammatory effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(3,5-Dimethoxyphenoxy)-1-phenylethanol is unique due to its combination of a phenylethanol backbone with a 3,5-dimethoxyphenoxy group. This structural arrangement imparts distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

IUPAC Name

2-(3,5-dimethoxyphenoxy)-1-phenylethanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18O4/c1-18-13-8-14(19-2)10-15(9-13)20-11-16(17)12-6-4-3-5-7-12/h3-10,16-17H,11H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YJSICFGQGUVFPQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC(=C1)OCC(C2=CC=CC=C2)O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

274.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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